molecular formula C10H20N2O2 B13165852 5-(Diethylamino)piperidine-3-carboxylic acid

5-(Diethylamino)piperidine-3-carboxylic acid

Cat. No.: B13165852
M. Wt: 200.28 g/mol
InChI Key: KJXLYHDXKHEUBR-UHFFFAOYSA-N
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Description

5-(Diethylamino)piperidine-3-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at position 3 and a diethylamino substituent at position 4. Its structure combines the rigidity of the piperidine ring with the electronic effects of the diethylamino and carboxylic acid groups, influencing solubility, bioavailability, and reactivity .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

5-(diethylamino)piperidine-3-carboxylic acid

InChI

InChI=1S/C10H20N2O2/c1-3-12(4-2)9-5-8(10(13)14)6-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,13,14)

InChI Key

KJXLYHDXKHEUBR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CC(CNC1)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrogenation Procedure

  • Starting Material : Pyridine-3-carboxylic acid or substituted derivatives.
  • Catalyst : Palladium on carbon (typically 5% Pd/C).
  • Solvent : Water or aqueous mixtures.
  • Conditions : Hydrogen pressure of 3–5 MPa, temperature 80–100 °C.
  • Duration : Approximately 3–6 hours until complete conversion.

During the reaction, the pyridine ring is reduced to the saturated piperidine ring with retention of the carboxylic acid group at the 3-position. After completion, the catalyst is filtered off, and the product is isolated by crystallization or extraction.

Isolation and Purification

  • Removal of water under reduced pressure.
  • Addition of methanol to precipitate the piperidinecarboxylic acid.
  • Cooling to 0–10 °C to maximize crystallization.
  • Filtration and drying to yield product with purity >98%, melting point typically above 270 °C.

Yield and Purity

  • Molar yields reported range from 85% to 97%.
  • Purity assessed by melting point and chromatographic methods.

This method is scalable and suitable for industrial production due to mild conditions and high selectivity.

Amidation of Piperidine-3-carboxylic Acid Derivatives

To introduce the diethylamino substituent at the 5-position, amidation of a suitable carboxylic acid intermediate with diethylaminoethylamine is employed.

Amidation Reaction

  • Starting Material : 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid or related derivatives.
  • Amine : N,N-Diethylaminoethylamine.
  • Coupling Agents : Carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), optionally with additives like hydroxybenzotriazole (HOBt).
  • Base : Organic bases (triethylamine, diisopropylethylamine) or inorganic bases (sodium bicarbonate, potassium carbonate).
  • Solvent : Water, dichloromethane, or alcohols (methanol, ethanol, isopropanol).
  • Temperature : -20 °C to 120 °C.
  • Reaction Time : 1 to 24 hours, typically 1–3 hours for completion.

Reaction Mechanism and Considerations

The carboxylic acid is activated by the carbodiimide to form an O-acylisourea intermediate, which then reacts with the diethylaminoethylamine nucleophile to form the amide bond. The choice of base and solvent affects reaction rate and yield. Mild aqueous conditions are preferred for environmental and safety reasons.

Workup and Purification

  • Removal of solvents by distillation or evaporation.
  • Extraction or crystallization to isolate the amide product.
  • Purity confirmed by HPLC, often >97%.

This amidation step is crucial for introducing the diethylamino group and is a key step in synthesizing 5-(Diethylamino)piperidine-3-carboxylic acid derivatives used in drug synthesis.

Alternative Synthetic Routes and Process Optimization

Enantioselective Hydrogenation

Processes have been developed for enantioselective hydrogenation of pyrrolidine and piperidine carboxylic acid derivatives to obtain chiral products with high enantiomeric purity, which may be applicable to this compound synthesis. These methods use chiral catalysts under moderate conditions to improve yield and stereoselectivity.

Industrial Scale Considerations

  • Avoidance of toxic reagents such as pyrrolidine in condensation steps.
  • Use of environmentally benign solvents and bases.
  • Optimization of reaction times and temperatures to maximize yield and purity.
  • Continuous removal of byproducts to drive reactions to completion.

Data Summary Table of Preparation Methods

Step Starting Material Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
Catalytic Hydrogenation Pyridine-3-carboxylic acid 5% Pd/C, H2 3–5 MPa H2, 80–100 °C, 3–6 h 85–97 >98 Scalable, high selectivity
Amidation 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid N,N-Diethylaminoethylamine, EDC·HCl, base RT to 120 °C, 1–24 h 90–97 >97 Carbodiimide coupling, mild conditions
Enantioselective Hydrogenation Pyrrolidine derivatives Chiral catalysts Moderate temp, H2 pressure High High For chiral purity, specialized catalysts

Research Discoveries and Literature Support

  • The hydrogenation method for pyridinecarboxylic acids to piperidinecarboxylic acids is well-established with high yields and purity, as described in patent CN102174011A.
  • Amidation using carbodiimide coupling agents with diethylaminoethylamine is a standard approach for introducing the diethylamino substituent, documented in synthesis of sunitinib intermediates.
  • Enantioselective hydrogenation methods improve stereochemical outcomes and have been developed for related pyrrolidine carboxylic acids, which can be adapted for piperidine analogs.
  • Process optimization to avoid toxic reagents and improve environmental profile is a focus in industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a suitable catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

5-(Diethylamino)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anticonvulsant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including epilepsy and osteoporosis.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticonvulsant activity, the compound may modulate the activity of neurotransmitter receptors or ion channels in the brain. Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with key active-site residues of target proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5-(diethylamino)piperidine-3-carboxylic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₀H₂₀N₂O₂ 200.28 -COOH (C3), -N(CH₂CH₃)₂ (C5) Moderate lipophilicity; pH-dependent solubility (pKa ~4.5 for -COOH, ~10.5 for -N)
3-Piperidinecarboxylic acid C₆H₁₁NO₂ 129.16 -COOH (C3) High polarity; water-soluble; pKa ~4.7
5-(Dimethylamino)piperidine-3-carboxylic acid C₈H₁₆N₂O₂ 172.18 -COOH (C3), -N(CH₃)₂ (C5) Lower lipophilicity than diethyl analog; improved aqueous solubility
1-((2,4-Dichloropyrimidin-5-yl)methyl)piperidine-3-carboxylic acid C₁₁H₁₂Cl₂N₃O₂ 305.14 -COOH (C3), -CH₂(C₃HCl₂N₂) (C1) Increased steric bulk; potential halogen bonding interactions
5-Hydroxy-6-methylpyridine-3-carboxylic acid C₇H₇NO₃ 153.14 -COOH (C3), -OH (C5), -CH₃ (C6) Enhanced hydrogen bonding capacity; lower logP than piperidine analogs

Key Research Findings

Lipophilicity vs.

Stereochemical Effects : Chiral piperidine derivatives, such as (3R)-1-[...]piperidine-3-carboxylic acid (), highlight the importance of stereochemistry in receptor binding and metabolic stability .

Prodrug Potential: Amino acid-functionalized piperidines, like 5-(butylamino)pyridine-3-carboxylic acid, are used in prodrug strategies to improve solubility and targeted delivery .

Biological Activity

5-(Diethylamino)piperidine-3-carboxylic acid, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a diethylamino group and a carboxylic acid moiety. The molecular formula is C12H19N1O2C_{12}H_{19}N_{1}O_{2}, and its structure can be represented as follows:

Structure C1C2C3C4C5\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

This compound's unique structure contributes to its diverse biological activities, particularly in neuropharmacology and cancer therapy.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant activity as a monoamine oxidase (MAO) inhibitor. MAO plays a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety.

Table 1: Inhibitory Activity Against MAO Isoforms

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
This compound49.391.3
Clorgyline (Positive Control)0.5-
Deprenyl (Positive Control)-0.2

The compound's selective inhibition of MAO-A over MAO-B suggests potential therapeutic applications in treating mood disorders .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptosis-related proteins.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including:

  • FaDu hypopharyngeal tumor cells
  • A549 lung cancer cells
  • MCF-7 breast cancer cells

The compound showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound inhibits MAO-A and potentially other enzymes involved in neurotransmitter metabolism.
  • Receptor Interaction : It may interact with various receptors implicated in neuropharmacological effects, enhancing neurotransmitter signaling.
  • Induction of Apoptosis : The activation of apoptotic pathways in cancer cells suggests that it may modulate cellular signaling cascades involved in cell survival and death.

Comparative Analysis with Similar Compounds

Table 2: Comparison with Related Piperidine Derivatives

CompoundMAO-A IC50 (μM)Anticancer Activity
This compound49.3Yes
Piperine20.9Moderate
Methylpiperate7.0Strong

The comparison indicates that while other derivatives also exhibit biological activity, this compound presents a balanced profile with both neuropharmacological and anticancer properties .

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